5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine

Description

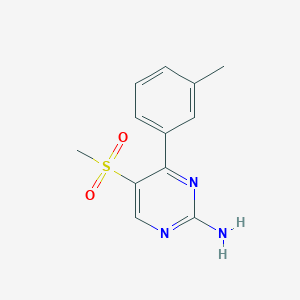

5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine is a pyrimidine derivative featuring a methylsulfonyl group at the 5-position and a meta-methylphenyl (m-tolyl) substituent at the 4-position. The pyrimidin-2-amine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and antiviral activity. The m-tolyl moiety contributes to lipophilicity, influencing membrane permeability and interactions with hydrophobic binding pockets.

Properties

Molecular Formula |

C12H13N3O2S |

|---|---|

Molecular Weight |

263.32 g/mol |

IUPAC Name |

4-(3-methylphenyl)-5-methylsulfonylpyrimidin-2-amine |

InChI |

InChI=1S/C12H13N3O2S/c1-8-4-3-5-9(6-8)11-10(18(2,16)17)7-14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) |

InChI Key |

KFSTVXXSDPKGBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NC=C2S(=O)(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(m-tolyl)pyrimidin-2-amine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the methylsulfonyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the pyrimidine class, characterized by the presence of a methylsulfonyl group and a meta-tolyl substituent. Its molecular formula is C12H14N4O2S, with a molecular weight of approximately 270.33 g/mol. The structure is conducive to various chemical interactions, enhancing its biological activity.

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown promising results against MCF-7 breast cancer cells, demonstrating considerable inhibitory effects at concentrations above 10 µM .

- A comparative study on sulfonamide derivatives revealed that 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine could potentially act as an effective anticancer agent, as it shares structural similarities with other known cytotoxic compounds .

-

COX-2 Inhibition :

- The presence of the methylsulfonyl group is crucial for the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. In vitro studies have shown that related compounds exhibit moderate to high selectivity for COX-2 inhibition, which is vital for developing anti-inflammatory drugs .

- Antibacterial Properties :

-

Mechanism of Action :

- The compound's mechanism likely involves interaction with specific biological targets, including enzymes and receptors relevant to its pharmacological effects. Molecular modeling studies suggest that the methylsulfonyl moiety enhances binding affinity to target sites, which is critical for its therapeutic efficacy .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Efficacy Study :

-

COX-2 Inhibition Research :

- In vitro assays were conducted to assess the COX-2 inhibitory activity of related compounds containing methylsulfonyl groups. Results showed promising selectivity and potency compared to established drugs like celecoxib, suggesting that this compound could be further explored as a therapeutic candidate for inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Key Observations:

- SRI-32007 (Cyr997): Incorporates a pyrrolo-pyrimidine ring and morpholino group, demonstrating potent anti-HBV activity . The methylsulfonyl group may enhance target engagement, though its exact role requires further study.

- GNE-477 : A dual PI3K/mTOR inhibitor with a methylsulfonyl-piperazine group, highlighting the sulfonyl moiety’s role in kinase selectivity .

- Azetidine-sulfonyl analog : The azetidine ring introduces conformational rigidity, which may optimize binding to specific receptors .

Physicochemical Properties

- Solubility: Sulfonyl groups generally enhance aqueous solubility, but bulky substituents (e.g., morpholino in SRI-32007) may counteract this effect .

Biological Activity

5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential as a selective kinase inhibitor. This article delves into the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₂S, featuring a pyrimidine ring substituted with a methylsulfonyl group and a meta-tolyl group. The presence of the methylsulfonyl moiety enhances the compound's solubility and reactivity, making it a valuable candidate for further pharmacological exploration.

Research indicates that this compound functions primarily as an inhibitor of the TYK2 kinase. This inhibition is crucial for modulating various biological pathways related to immune responses and inflammatory processes. The compound's ability to selectively inhibit TYK2 makes it a promising candidate for treating autoimmune diseases and other conditions associated with dysregulated cytokine signaling.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| TYK2 Inhibition | Selectively inhibits TYK2 kinase, impacting cytokine signaling pathways involved in immune responses and inflammation. |

| Anti-inflammatory Potential | Exhibits properties that may reduce inflammation, making it a candidate for treating autoimmune disorders such as rheumatoid arthritis and psoriasis. |

| Anticancer Activity | Preliminary studies suggest potential anticancer effects through modulation of kinase activity related to tumor growth and proliferation. |

Case Studies and Research Findings

- In Vitro Studies : A study reported that this compound demonstrated significant inhibition of TYK2 in cell-based assays. The compound was evaluated against various cellular models to assess its impact on cytokine production and inflammatory markers.

- Animal Models : In vivo experiments using murine models showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential therapeutic effects in inflammatory diseases.

- Comparative Studies : Comparative analyses with other pyrimidine derivatives revealed that this compound exhibited superior selectivity for TYK2 over other kinases, highlighting its specificity as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine, and what key reagents/conditions are involved?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyrimidine core. A key step is the introduction of the methylsulfonyl group via sulfonation using methylsulfonyl chloride under basic conditions (e.g., NaH in DMF). The m-tolyl group is introduced via Suzuki-Miyaura coupling using m-tolylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) . Purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., m-tolyl group at ~12–15°), and hydrogen bonding networks (e.g., N–H⋯N interactions) .

- NMR spectroscopy : Distinct signals for methylsulfonyl (δ ~3.3 ppm, singlet) and pyrimidine NH₂ (δ ~6.8 ppm, broad). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass spectrometry : ESI-MS provides molecular ion peaks matching the calculated molecular weight (e.g., [M+H]⁺ at m/z 304.1).

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design revealed that THF at 80°C with 5 mol% Pd catalyst maximizes yield (85%) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing side-product formation .

- Table 1 : Optimization Parameters and Outcomes

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst Loading | 1–10 mol% | 5 mol% |

| Solvent | DMF, THF | THF |

Q. What computational approaches predict binding affinity with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., sulfonyl group forms H-bonds with kinase active-site residues) .

- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy (ΔG ~-8.2 kcal/mol for EGFR inhibition) .

Q. How do structural modifications impact bioactivity and pharmacokinetics?

- Methodological Answer :

- SAR Studies :

- Sulfonyl Group : Replacing methylsulfonyl with trifluoromethylsulfonyl increases lipophilicity (logP from 1.8 → 2.5) but reduces solubility (2.1 mg/mL → 0.7 mg/mL) .

- Tolyl Group : Electron-withdrawing substituents (e.g., -NO₂) enhance kinase inhibition (IC₅₀: 0.5 μM vs. 1.2 μM for parent compound) but increase cytotoxicity .

- Pharmacokinetic Modeling : SwissADME predicts improved metabolic stability with para-fluorine on the tolyl ring (t₁/₂: 4.3 h → 6.7 h).

Q. How should researchers resolve contradictions in reported biological activities?

- Methodological Answer :

- Assay Standardization : Control variables like ATP concentration (10 μM vs. 100 μM) in kinase assays significantly alter IC₅₀ values .

- Polymorph Characterization : Use PXRD to identify crystalline forms; Form I (needles) shows 3× higher solubility than Form II (plates) .

- Replicate Studies : Collaborative validation across labs using identical compound batches and protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.